2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485963
InChI: InChI=1S/C12H16N2O2/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)
SMILES: C1CN(CCC1CC(=O)O)C2=CC=NC=C2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid

CAS No.:

Cat. No.: VC13485963

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 2-(1-pyridin-4-ylpiperidin-4-yl)acetic acid
Standard InChI InChI=1S/C12H16N2O2/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)
Standard InChI Key BOWIYWCUXAIUAB-UHFFFAOYSA-N
SMILES C1CN(CCC1CC(=O)O)C2=CC=NC=C2
Canonical SMILES C1CN(CCC1CC(=O)O)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—with a pyridin-4-yl group attached to the nitrogen. At the 4-position of the piperidine, an acetic acid group (–CH₂COOH) is substituted. This configuration introduces both basic (piperidine/pyridine) and acidic (carboxylic acid) functionalities, enabling pH-dependent solubility and zwitterionic behavior in aqueous solutions .

Key Structural Attributes:

  • Piperidine Core: Confers rigidity and influences lipophilicity.

  • Pyridin-4-yl Group: Enhances hydrogen-bonding capacity and aromatic π-π stacking interactions.

  • Acetic Acid Moiety: Provides a site for salt formation or esterification, critical for prodrug development .

Physicochemical Properties

Experimental data from analogous compounds suggest a logP value of ~1.2, indicating moderate lipophilicity. The carboxylic acid group (pKa ≈ 4.7) and pyridine nitrogen (pKa ≈ 3.5) contribute to its amphoteric nature, with an isoelectric point near pH 4.1. Melting points for similar derivatives range from 180–220°C, while solubility in water is limited (≈2 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid typically involves multi-step protocols, as outlined in recent patents and literature :

Step 1: Formation of tert-Butyl 4-(2,4-Dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate
Resorcinol reacts with azacycloalkanones (e.g., piperidin-4-one) in polar solvents (methanol/water) under basic conditions (NaOH, 80°C, 12 h) to yield the intermediate .

Step 2: Hydrogenolytic Deprotection
The tert-butyl carbamate group is removed via catalytic hydrogenation (Pd/C, H₂ at 3–7 bar, 25°C), concurrently reducing ketone to alcohol. Acidic workup (HCl) generates the final compound as a hydrochloride salt .

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
Catalyst10% Pd/C85% yield
Hydrogen Pressure5 barMaximizes deprotection
SolventMethanol/Acetic Acid (3:1)Prevents byproducts

Alternative Routes

Microwave-assisted synthesis reduces reaction times by 60% (e.g., 4 h vs. 12 h) without compromising yield . Enzymatic resolution using lipases achieves enantiomeric excess >98% for chiral derivatives .

Reactivity and Functionalization

Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide, benzyl chloride) in DMF at 60°C, yielding N-alkylated derivatives. Reaction kinetics follow second-order behavior (k = 0.12 L/mol·s).

Carboxylic Acid Derivatives

Esterification with ethanol (H₂SO₄ catalyst, 70°C) produces ethyl 2-[1-(pyridin-4-yl)piperidin-4-yl]acetate, a prodrug with enhanced bioavailability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) . Amide derivatives synthesized via EDC/HOBt coupling exhibit improved metabolic stability (t₁/₂ > 6 h in liver microsomes) .

Biological Activity and Mechanism

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells demonstrate 40% reduction in glutamate-induced cytotoxicity at 10 μM. Mechanistically, the compound inhibits NMDA receptor overactivation (IC₅₀ = 8.2 μM) and enhances mitochondrial membrane potential by 2.3-fold .

Comparative Activity Table:

OrganismEC₅₀ (μM)Selectivity Index (vs. MRC-5)
P. falciparum 3D72.115
Mycobacterium tuberculosis12.44
Candida albicans>50N/A

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 32% in rats) due to efflux by P-glycoprotein .

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive pyridine N-oxide (t₁/₂ = 1.8 h) .

  • Excretion: Renal clearance accounts for 65% of elimination, with <5% unchanged compound .

Applications in Drug Development

Neurological Disorders

As a NMDA receptor antagonist, the compound is being evaluated for stroke and Alzheimer’s disease. In rodent models, 20 mg/kg i.v. reduces infarct volume by 45% in middle cerebral artery occlusion.

Antiparasitic Agents

Structural analogs with modified pyridine substituents exhibit enhanced antimalarial potency (EC₅₀ < 0.1 μM), positioning this scaffold for antimalarial lead optimization .

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